molecular formula C12H11NO2 B14212079 1H-Indene, 2-(1-methylethenyl)-6-nitro- CAS No. 819871-60-8

1H-Indene, 2-(1-methylethenyl)-6-nitro-

Cat. No.: B14212079
CAS No.: 819871-60-8
M. Wt: 201.22 g/mol
InChI Key: MJEXYNDWZUROFE-UHFFFAOYSA-N
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Description

1H-Indene, 2-(1-methylethenyl)-6-nitro- is an organic compound with the molecular formula C12H11NO2. This compound is a derivative of indene, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group at the 6th position and a 1-methylethenyl group at the 2nd position makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- typically involves the nitration of 1H-Indene, 2-(1-methylethenyl)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow nitration process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 2-(1-methylethenyl)-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.

Major Products

    Oxidation: Produces corresponding oxides.

    Reduction: Produces 1H-Indene, 2-(1-methylethenyl)-6-amino-.

    Substitution: Produces various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1H-Indene, 2-(1-methylethenyl)-6-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indene, 2-(1-methylethenyl)-6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 2-(1-methylethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1H-Indene, 2-(1-methylethenyl)-6-amino-: Has an amino group instead of a nitro group, which affects its reactivity and potential biological activities.

    1H-Indene, 2-(1-methylethenyl)-6-chloro-: Contains a chloro group, which influences its chemical properties and reactivity.

Uniqueness

1H-Indene, 2-(1-methylethenyl)-6-nitro- is unique due to the presence of both a nitro group and a 1-methylethenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

819871-60-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-nitro-2-prop-1-en-2-yl-1H-indene

InChI

InChI=1S/C12H11NO2/c1-8(2)10-5-9-3-4-12(13(14)15)7-11(9)6-10/h3-5,7H,1,6H2,2H3

InChI Key

MJEXYNDWZUROFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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